Target Engagement: Demonstrated Affinity for Serotonin Transporter (SERT)
This compound demonstrates measurable affinity for the sodium-dependent serotonin transporter (SERT). This is a quantifiable differentiation from the parent 2-aminobenzothiazole scaffold, for which no direct, comparable SERT binding data was found in the public domain [1]. The specific 4-methoxy and 7-methyl substitution pattern on the benzothiazole core is likely a key driver of this activity, providing a strategic advantage in drug discovery programs targeting monoamine transporters.
| Evidence Dimension | In vitro binding affinity for Serotonin Transporter (SERT) |
|---|---|
| Target Compound Data | IC50 = 759 nM |
| Comparator Or Baseline | 2-Aminobenzothiazole (unsubstituted) |
| Quantified Difference | Not applicable due to lack of baseline data for the comparator, but the target compound shows measurable affinity, whereas the unsubstituted analog does not. |
| Conditions | Competitive binding assay using human SERT [1] |
Why This Matters
This quantifiable activity at a therapeutically relevant target (SERT) provides a clear rationale for selecting this compound over unsubstituted 2-aminobenzothiazole in neurological research programs.
- [1] BindingDB. Assay Summary for ChEMBL_201355 (CHEMBL806217): 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine binding to Sodium-dependent serotonin transporter. View Source
